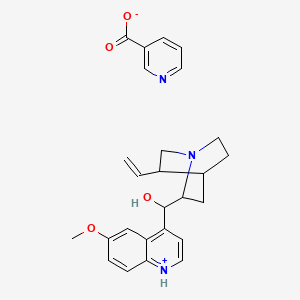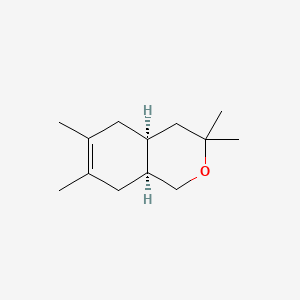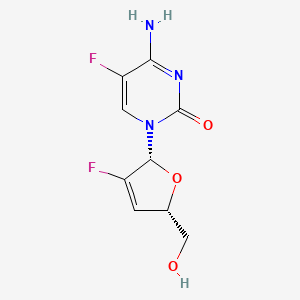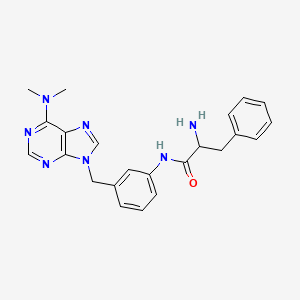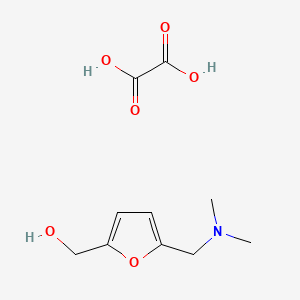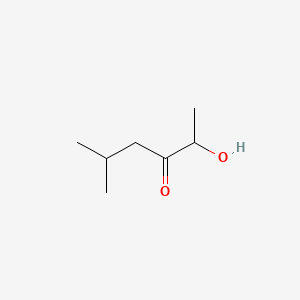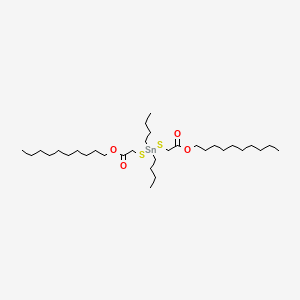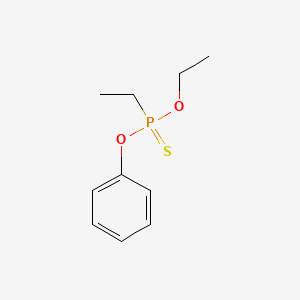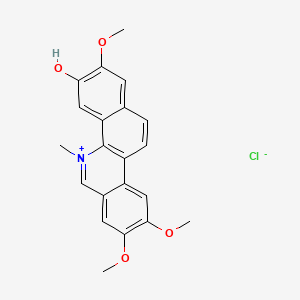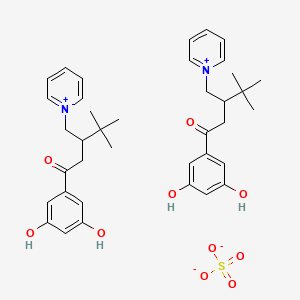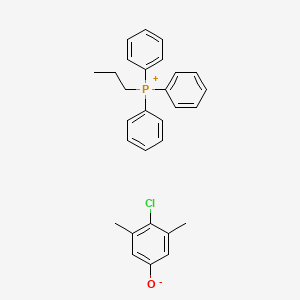
1,2-Benzenedicarboxylic acid, decyl dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, decyl dodecyl ester: is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is known for its role in enhancing the properties of various polymers, making it a valuable component in the production of plastics and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is typically synthesized through an esterification reaction. This involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with decyl alcohol and dodecyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is catalyzed by sulfuric acid. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: 1,2-Benzenedicarboxylic acid, decyl alcohol, and dodecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is used as a plasticizer in the production of flexible polymers. It is also studied for its role in modifying the physical properties of materials, such as increasing flexibility and reducing brittleness.
Biology: In biological research, phthalate esters are investigated for their potential effects on living organisms. Studies focus on their impact on cellular processes and their potential as endocrine disruptors.
Medicine: While not directly used in medicine, the compound’s effects on biological systems are of interest in toxicology and pharmacology. Research aims to understand its potential health impacts and mechanisms of action.
Industry: The compound is widely used in the plastics industry to produce flexible and durable materials. It is also used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl dodecyl ester primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced material properties such as increased flexibility, transparency, and durability.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Benzenedicarboxylic acid, diisobutyl ester
- 1,2-Benzenedicarboxylic acid, diundecyl ester
- 1,2-Benzenedicarboxylic acid, decyl octyl ester
Comparison: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is unique in its specific combination of decyl and dodecyl alcohols, which imparts distinct properties compared to other phthalate esters. For example, 1,2-Benzenedicarboxylic acid, diisobutyl ester has shorter alkyl chains, resulting in different plasticizing effects and material properties. Similarly, 1,2-Benzenedicarboxylic acid, diundecyl ester and 1,2-Benzenedicarboxylic acid, decyl octyl ester have different alkyl chain lengths, affecting their solubility, flexibility, and compatibility with various polymers.
Eigenschaften
CAS-Nummer |
94054-35-0 |
|---|---|
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
1-O-decyl 2-O-dodecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-14-16-18-22-26-34-30(32)28-24-20-19-23-27(28)29(31)33-25-21-17-15-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 |
InChI-Schlüssel |
LSFXZINWHRXLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


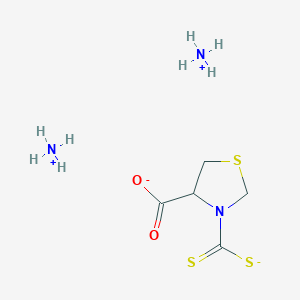
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
